molecular formula C9H14N2 B13495274 4-(Aminomethyl)-2-ethylaniline CAS No. 771583-63-2

4-(Aminomethyl)-2-ethylaniline

Cat. No.: B13495274
CAS No.: 771583-63-2
M. Wt: 150.22 g/mol
InChI Key: PCHJADJCRPJTMT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-ethylaniline is an organic compound that belongs to the class of aromatic amines It features an aniline core with an aminomethyl group at the 4-position and an ethyl group at the 2-position

Properties

CAS No.

771583-63-2

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-(aminomethyl)-2-ethylaniline

InChI

InChI=1S/C9H14N2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,6,10-11H2,1H3

InChI Key

PCHJADJCRPJTMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-ethylaniline can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, 4-(Nitromethyl)-2-ethylaniline can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminomethyl)-2-ethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-ethylaniline involves its interaction with specific molecular targets. For instance, it can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ethyl group.

    4-(Aminomethyl)phthalazin-1(2H)-one: Contains a phthalazine ring instead of an aniline core.

    4-Aminocoumarin: Features a coumarin ring system with an amino group.

Uniqueness

4-(Aminomethyl)-2-ethylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group and an ethyl group at specific positions makes it a valuable intermediate in various synthetic and industrial applications .

Biological Activity

4-(Aminomethyl)-2-ethylaniline, also known as 2-ethylaniline-4-amine, is an organic compound with significant relevance in various fields, particularly in synthetic organic chemistry and medicinal chemistry. This compound serves as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. Understanding its biological activity is crucial for its application in these areas.

Physical Properties

  • Molecular Weight : 148.20 g/mol
  • Melting Point : Data on melting point varies but is typically reported around 60-65 °C.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects on several cancer cell lines. Notable findings include:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 30 µM, indicating moderate potency.
    These results suggest that further exploration could lead to the development of novel anticancer therapies.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 25 µg/mL for both bacteria.
  • Cytotoxicity Assessment : In a study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects on MCF-7 cells, finding that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity.

The biological activity of this compound may be attributed to its ability to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can lead to cellular stress responses and ultimately cell death.

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli (MIC: 25 µg/mL)
CytotoxicityIC50 values between 10 µM - 30 µM on cancer cell lines
Apoptosis InductionIncreased caspase activity in treated cells

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